(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one
Description
The compound (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one is a stereoisomerically defined imidazoquinolinone derivative. It is synthesized via a multi-step stereoselective process involving diastereomeric separation and subsequent functional group modifications, as detailed in patent literature . Key structural features include:
- Benzyl group at position 1, enhancing lipophilicity and receptor interaction.
- Hydroxyl group at position 5, contributing to hydrogen bonding and metabolic stability.
- Methylamino group at position 6, critical for dopaminergic receptor affinity.
This compound is a metabolite of the dopamine D2 receptor agonist (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine [(R)-3], which undergoes N-demethylation and oxidation in vivo to yield active metabolites, including the target compound .
Properties
CAS No. |
269731-84-2 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(9R,10R)-3-benzyl-10-hydroxy-9-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C18H19N3O2/c1-19-16-13-8-5-9-14-17(13)21(11-15(16)22)18(23)20(14)10-12-6-3-2-4-7-12/h2-9,15-16,19,22H,10-11H2,1H3/t15-,16-/m1/s1 |
InChI Key |
BKWXADRVJQEKGR-HZPDHXFCSA-N |
Isomeric SMILES |
CN[C@H]1[C@@H](CN2C3=C1C=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CNC1C(CN2C3=C1C=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Formation of (5R,6R)-1-Benzyl-5-bromo-6-hydroxy-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one Intermediate
- Starting from a tetrahydroimidazoquinolinone core, the 5-position is brominated to give a 5-bromo intermediate.
- The 6-position is functionalized with a hydroxy group.
- The benzyl group is introduced at the nitrogen (N-1) position.
- Typical solvents: methylene chloride.
- Catalysts/additives: N-methyl morpholine and 4-dimethylaminopyridine (DMAP).
- Temperature control: reaction mixture cooled to 0–5 °C to maintain selectivity and yield.
Preparation of (R)-Naproxen Chloride as a Reagent
- (R)-Naproxen is converted to its acid chloride using oxalyl chloride in methylene chloride with catalytic DMF.
- The reaction is performed at low temperature (5–10 °C) and then warmed to 20–25 °C.
- The acid chloride is isolated by solvent removal and crystallization in branched octane.
Coupling Reaction to Form Ester Derivatives
- The 5-bromo intermediate is reacted with (R)-naproxen chloride in methylene chloride at 0–5 °C.
- The reaction is catalyzed by N-methyl morpholine and DMAP.
- After completion, the mixture is washed with aqueous potassium carbonate solution and water.
- The organic phase is concentrated and solvent exchanged to ethyl acetate.
- Crystallization is induced by cooling to −10 °C.
- The product is isolated by filtration, washed with methyl t-butyl ether, and dried.
Reduction and Ammonolysis to Introduce the Methylamino Group
- A key step involves treatment of an azireno-imidazoquinolinone intermediate with lithium in anhydrous ammonia at −33 °C.
- The reaction mixture changes color indicating reduction.
- After stirring, the mixture is quenched with water, ammonia evaporated, and residue dissolved in methanol.
- Concentration yields the methylamino-substituted product, which is carried forward without isolation.
Purification and Salt Formation
- The crude product is dissolved in water, pH adjusted to ~10.
- The solution is passed through an XAD-16 resin column.
- Elution with water removes inorganic salts; elution with ethanol recovers the product.
- The ethanol eluate is treated with maleic acid to form the maleate salt.
- Azeotropic distillation removes ethanol, precipitating the product.
- The solid is filtered, rinsed with ethyl acetate, and dried.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Temperature (°C) | Key Notes |
|---|---|---|---|---|
| 1 | Bromination and benzylation of imidazoquinolinone | Methylene chloride, N-methyl morpholine, DMAP | 0–5 | Formation of 5-bromo-6-hydroxy intermediate |
| 2 | Preparation of (R)-naproxen chloride | Oxalyl chloride, DMF, methylene chloride | 5–25 | Acid chloride formation and crystallization |
| 3 | Coupling of 5-bromo intermediate with naproxen chloride | Methylene chloride, N-methyl morpholine, DMAP | 0–5 | Ester formation, aqueous workup, crystallization |
| 4 | Reduction with lithium in ammonia | Lithium, anhydrous ammonia, t-amyl alcohol | −33 | Azireno intermediate reduced to methylamino derivative |
| 5 | Purification and salt formation | XAD-16 resin column, ethanol, maleic acid | Ambient to −10 | Isolation of maleate salt, drying |
Research Findings and Optimization Notes
- The stereoselective synthesis favors the (5R,6R) enantiomer, which can be obtained either by chiral resolution or by stereoselective synthetic routes as disclosed in patents ZA200105880B and CA2358865A1.
- The use of lithium in ammonia for reduction is critical for introducing the methylamino group with retention of stereochemistry.
- The maleate salt form of the compound improves stability and crystallinity, facilitating pharmaceutical formulation.
- Purification via resin chromatography (XAD-16) effectively removes inorganic impurities and concentrates the product before salt formation.
- The coupling reaction with (R)-naproxen chloride is performed at low temperature to minimize side reactions and maximize yield.
Chemical Reactions Analysis
Bromination and Substitution
The bromination of Compound III (1-benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one) is a pivotal step. Using dibromantin and fluoboric acid in acetonitrile at 0–5°C, bromine is introduced at C5, yielding (5R,6R)-1-benzyl-5-bromo-6-hydroxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one . Subsequent substitution replaces bromine with a hydroxyl group under basic aqueous conditions .
Key Data :
Deprotection and Resolution
The benzyl group is removed via Pd/C-catalyzed hydrogenolysis, exposing the primary amine. This step is conducted in ethanol or water under hydrogen gas (1–3 atm), achieving >95% conversion .
Critical Observations :
Stability and Degradation
Compound V exhibits stability in anhydrous organic solvents (e.g., methylene chloride, acetonitrile) but is sensitive to:
-
Acidic Conditions : Protonation of the imidazole nitrogen leads to ring-opening above pH 3 .
-
Oxidation : Exposure to air results in gradual oxidation of the hydroxyl group to a ketone .
| Stability Parameter | Condition | Result | Reference |
|---|---|---|---|
| Thermal decomposition | >150°C | Degrades to unidentified polymeric products | |
| Hydrolytic stability (pH 7.4) | 37°C, 24 hours | <5% degradation |
Functionalization and Derivatives
The hydroxyl and methylamino groups enable further derivatization:
-
Esterification : Reacts with (R)-naproxen chloride in methylene chloride to form prodrug esters .
-
Salt Formation : Maleate salts are prepared via azeotropic distillation with maleic acid, enhancing solubility .
Example :
(5R)-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one maleate
-
Synthesis : Compound V is treated with maleic acid in ethanol/water .
-
Application : Improved bioavailability for dopamine D2/D3 receptor targeting .
Mechanistic Insights
Scientific Research Applications
Dopaminergic Activity
Research indicates that this compound exhibits significant dopaminergic activity. It is a selective agonist for dopamine D2 receptors (D2R), demonstrating over 200-fold higher affinity for D2R compared to D3 receptors. Such selectivity makes it a valuable tool for studying the roles of these receptor subtypes in various neurological conditions and disorders .
Potential Therapeutic Uses
The dopaminergic properties suggest potential therapeutic applications in treating disorders such as:
- Parkinson's Disease : Due to its action on D2 receptors, it may help alleviate motor symptoms associated with this condition.
- Schizophrenia : Its modulation of dopaminergic pathways could be beneficial in managing symptoms of schizophrenia.
- Depression : Given the involvement of dopamine in mood regulation, this compound may serve as an adjunctive treatment for depressive disorders.
Synthesis Techniques
The synthesis of (5R,6R)-1-benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. The methods often include:
- Formation of the imidazoquinolinone core through cyclization reactions.
- Introduction of the benzyl and hydroxymethyl groups via nucleophilic substitution or electrophilic aromatic substitution techniques.
Analog Development
Researchers have synthesized various analogs to enhance the pharmacological profile of the parent compound. These derivatives are being evaluated for improved selectivity and potency against specific receptor targets .
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively modulate dopaminergic signaling pathways. For instance:
- A study highlighted its efficacy in reducing symptoms in animal models of Parkinson's disease by enhancing motor function through D2 receptor activation .
- Another investigation assessed its effects on behavior in rodent models of schizophrenia, showing promise in reducing hyperactivity and improving cognitive deficits associated with the disorder .
Clinical Implications
While clinical applications are still under investigation, preliminary findings suggest that compounds similar to (5R,6R)-1-benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one could lead to novel therapeutic strategies for neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Biological Activity
The compound (5R,6R)-1-benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one is a member of the imidazoquinoline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (5R,6R)-1-benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one is C18H20N4O. It features a complex structure that contributes to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazoquinolines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines .
- Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival. In silico docking studies have suggested that such compounds may interact with vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for therapy:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various imidazoquinoline derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib, demonstrating their potential as effective anticancer agents .
- Apoptosis Induction : Flow cytometry analyses revealed that specific derivatives could induce apoptotic cell death in HeLa cells. This was associated with cell cycle arrest at the sub-G1 phase, indicating a strong potential for therapeutic application in oncology .
- Target Identification : Further investigations into the molecular targets of these compounds revealed significant interactions with proteins involved in apoptosis and cell cycle regulation. This highlights the importance of understanding the target profiles for developing effective treatments .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazoquinolinone Derivatives
Table 1: Key Imidazoquinolinone Derivatives and Their Properties
Key Differences :
- The hydroxyl group may improve metabolic stability by reducing oxidative degradation .
- Receptor Selectivity: Sumanirole exhibits exceptional D2 selectivity (>200-fold over D3), while U-86170 shows mixed autoreceptor and postsynaptic activity. The target compound’s selectivity profile remains understudied but is hypothesized to align with sumanirole due to shared methylamino motifs .
Benzimidazoisoquinolinone Derivatives
Compounds like 5-(2,2-Difluoro-2-phenylethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3ha) and 5-(2-(4-Ethylphenyl)-2,2-difluoroethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3ac) feature:
- Fluorine substituents : Enhance metabolic stability and membrane permeability .
- Benzimidazo-isoquinolinone core: Distinct from the imidazoquinolinone scaffold, leading to divergent biological targets (e.g., anticoagulant activity vs. dopaminergic modulation) .
Table 2: Comparison with Benzimidazoisoquinolinones
Structural Insights :
Other Heterocyclic Analogues
- Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives: These compounds inhibit coagulation factors (e.g., IC50 = 3.68 µM for factor Xa), highlighting how ring system variations (pyrrolo vs. imidazo) shift therapeutic targets from neurological to cardiovascular applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one, and how do yields vary under different conditions?
- Methodology :
- Stepwise cyclization : Start with a quinoline precursor, followed by imidazole ring formation via condensation with methylamine derivatives. Use chiral resolution techniques (e.g., chiral HPLC) to isolate the (5R,6R) enantiomer. Yield optimization requires temperature control (e.g., 60–80°C) and inert atmospheres .
- Prototropic shift strategies : Employ aromatic aldehydes to stabilize intermediates during ring closure. Yields typically range from 20–30% for multi-step syntheses .
- Data Table :
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization + Resolution | Benzyl chloride, Methylamine | 23% | >98% |
| Prototropic Shift | 4-Methoxybenzaldehyde | 28% | >95% |
Q. How can researchers confirm the stereochemical configuration of the (5R,6R) enantiomer?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration. Compare with known analogs (e.g., 8-hydroxyjulolidine derivatives) .
- Chiral NMR spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to differentiate enantiomers via splitting of key proton signals (e.g., NH and OH groups) .
Q. What analytical techniques are most reliable for purity assessment and structural characterization?
- Methodology :
- HPLC-DAD/MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor UV absorption at 254 nm and confirm molecular ions ([M+H]+ at m/z 203.24) .
- FTIR and ¹H/¹³C NMR : Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹ in FTIR) and assign protons (e.g., benzyl CH₂ at δ 4.5–5.0 ppm in DMSO-d₆) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or inconsistent mass fragments)?
- Methodology :
- Dynamic effects analysis : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (e.g., 25–60°C). For example, NH and OH protons may exhibit exchange broadening at lower temperatures .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₃N₃O) and rule out adducts or degradation products. Compare experimental vs. theoretical m/z (Δ < 2 ppm) .
Q. What experimental designs are optimal for studying the compound’s metabolic stability or degradation pathways?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess oxidative metabolism .
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Track degradation products using stability-indicating HPLC methods .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Validate biocompatibility via negative controls (e.g., MTT assays on cell lines) .
- Prodrug derivatization : Introduce phosphate or ester groups at the hydroxyl position to enhance hydrophilicity, followed by enzymatic cleavage in vivo .
Q. What strategies mitigate enantiomeric interconversion during storage or biological testing?
- Methodology :
- Low-temperature storage : Store lyophilized samples at –20°C to slow racemization. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .
- Chiral stability assays : Monitor enantiomeric excess (ee) over time using chiral HPLC. Stabilize with antioxidants (e.g., BHT) if oxidation is a pathway .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis. Avoid skin contact due to potential irritancy (refer to SDS for 6-hydroxyquinolin-4-one analogs) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate organic waste in compliance with EPA guidelines .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodology :
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify therapeutic windows. Use assays like SRB for cytotoxicity and IL-6 ELISA for anti-inflammatory activity .
- Target selectivity screening : Employ kinase profiling or receptor-binding assays to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
